5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that belongs to the class of acyl Meldrum’s acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 3-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): The parent compound, widely used in organic synthesis.
5-[(4-Bromophenyl)amino]methylidene-2,2-dimethyl-1,3-dioxane-4,6-dione: A similar compound with a bromophenyl group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with different substituents.
Uniqueness
The presence of the fluorophenyl group in 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione imparts unique chemical properties, such as increased stability and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
5-[(3-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEZEAKECQZFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=CC=C2)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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